[1,1'-Biphenyl]-2,2',3,3'-tetrol
Overview
Description
[1,1’-Biphenyl]-2,2’,3,3’-tetrol: is an organic compound that consists of two benzene rings connected by a single bond, with four hydroxyl groups attached at the 2, 2’, 3, and 3’ positions. This compound is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,3,3’-tetrol typically involves the hydroxylation of biphenyl derivatives. One common method is the use of a Friedel-Crafts acylation reaction followed by a reduction process. The reaction conditions often include the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,2’,3,3’-tetrol can be achieved through large-scale hydroxylation processes. These processes may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents and catalysts is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,2’,3,3’-tetrol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Partially hydroxylated biphenyl compounds.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2,2’,3,3’-tetrol is used as a building block in organic synthesis. Its hydroxyl groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to interact with biological targets.
Industry: In the industrial sector, [1,1’-Biphenyl]-2,2’,3,3’-tetrol is used in the production of polymers and materials with specific properties. Its hydroxyl groups can participate in polymerization reactions, leading to the formation of high-performance materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,3,3’-tetrol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Biphenyl: The parent compound without hydroxyl groups.
[1,1’-Biphenyl]-2,2’-diol: A derivative with two hydroxyl groups.
[1,1’-Biphenyl]-4,4’-diol: Another derivative with hydroxyl groups at different positions.
Uniqueness: [1,1’-Biphenyl]-2,2’,3,3’-tetrol is unique due to the presence of four hydroxyl groups, which significantly enhance its reactivity and potential applications. The specific positioning of these hydroxyl groups allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dihydroxyphenyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZFWSIZQLXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940924 | |
Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19261-03-1 | |
Record name | (1,1'-Biphenyl)-2,2',3,3'-tetrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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